FlgM protein - 142462-45-1

FlgM protein

Catalog Number: EVT-1519657
CAS Number: 142462-45-1
Molecular Formula: C13H16O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FlgM is predominantly found in Gram-negative bacteria, including Escherichia coli and Salmonella. It belongs to a class of proteins known as anti-sigma factors, which are characterized by their ability to bind to sigma factors and prevent them from initiating transcription. This classification highlights FlgM's role in modulating gene expression related to flagellar assembly and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of FlgM can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. In recombinant systems, E. coli strains are commonly used as hosts for expressing FlgM. Factors influencing yield include:

  • Plasmid Concentration: Increasing plasmid concentration enhances protein yield until a saturation point is reached.
  • Growth Conditions: Optimizing ionic strength and growth phase can significantly impact FlgM secretion levels.
  • Chaperone Proteins: Co-expression with chaperones, such as sigma factor 28, can facilitate proper folding and secretion of FlgM.

For example, a study demonstrated that adjusting conditions such as the addition of arabinose to induce the araBAD operon resulted in improved yields of secreted FlgM .

Molecular Structure Analysis

Structure and Data

The molecular structure of FlgM varies among different bacterial species but generally consists of a compact globular form that allows it to interact effectively with sigma factor 28. Structural studies using techniques like Nuclear Magnetic Resonance (NMR) have shown that FlgM gains structural integrity within living cells under physiologically relevant conditions . The retention times of various FlgM proteins analyzed through gel filtration chromatography indicate differences in size and conformation among homologous proteins from different bacteria .

Chemical Reactions Analysis

Reactions and Technical Details

FlgM participates in several biochemical reactions primarily related to its regulatory functions. Its interaction with sigma factor 28 inhibits the transcription of flagellar genes, effectively regulating the assembly of flagella. This inhibition can be reversed when FlgM is degraded or when environmental signals trigger the expression of sigma factor 28, thus allowing flagellar gene expression to resume.

In laboratory settings, chemical reactions involving FlgM can be studied through techniques such as SDS-PAGE and Western blotting to analyze protein expression levels and interactions .

Mechanism of Action

Process and Data

The mechanism by which FlgM exerts its regulatory effects involves direct binding to sigma factor 28, preventing it from associating with RNA polymerase. This interaction effectively silences the transcription of genes necessary for flagellar development. When environmental conditions are favorable for motility, specific signals lead to the degradation of FlgM or its dissociation from sigma factor 28, allowing for the transcriptional activation of flagellar genes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FlgM is generally characterized by its solubility in aqueous solutions, stability under physiological pH conditions, and its ability to undergo conformational changes upon binding to other proteins. Its molecular weight typically ranges around 20 kDa, although this can vary based on species-specific isoforms. The presence of hydrophobic regions suggests potential interactions with membrane components during secretion processes.

Applications

Scientific Uses

FlgM has several applications in scientific research:

  • Protein Purification: Due to its role in type III secretion systems, FlgM can be utilized for the purification of recombinant proteins fused at its C-terminus.
  • Study of Flagellar Biology: Researchers use FlgM as a model to understand flagellar assembly and regulation mechanisms in bacteria.
  • Pathogenicity Studies: Given its role in bacterial motility, FlgM is studied for its implications in the virulence of pathogenic bacteria.
Structural Characteristics of FlgM

Intrinsic Disorder and Conformational Dynamics

FlgM exemplifies the functional paradox of intrinsically disordered proteins (IDPs), performing essential biological roles while lacking a stable tertiary structure. Its conformational plasticity enables rapid responses to environmental cues, particularly in bacterial flagellar regulation.

NMR Studies of FlgM Structure in Living Cells [1]

In-cell NMR spectroscopy revealed that Salmonella typhimurium FlgM undergoes significant structural reorganization within living Escherichia coli cells. Key findings include:

  • Disappearance of C-terminal crosspeaks: Approximately half of the crosspeaks in the ¹H-¹⁵N HSQC spectrum vanish in vivo, specifically corresponding to residues that become structured upon binding the transcription factor σ²⁸ in dilute conditions.
  • N-terminal disorder retention: Crosspeaks from the N-terminal half persist, confirming this region remains dynamically disordered even in the cellular environment.
  • Viability controls: Cells remained alive during NMR experiments, and intracellular localization of FlgM was verified by SDS/PAGE of pelleted cells, ruling out artifacts from proteolysis or leakage. This demonstrates FlgM’s transition to a structured state is physiologically relevant and not overexpression-induced [1].

Table 1: In-cell NMR Spectral Changes in FlgM

ConditionCrosspeak Behavior (C-terminal)Crosspeak Behavior (N-terminal)Structural Implication
Dilute solutionPresentPresentFully disordered
Living E. coliAbsentPresentC-terminal structuring
σ²⁸-bound stateAbsentPresentFunctional complex formation

Solute-Induced Structural Equilibrium in Physiological Conditions [1]

Cellular crowding agents drive FlgM’s structural equilibrium toward ordered states through excluded volume effects:

  • Crowding mimetics: At ≥400 g/L concentrations of glucose, BSA, or ovalbumin, FlgM’s HSQC spectrum replicates the in-cell pattern, with C-terminal crosspeak loss. CD spectroscopy confirms α-helix formation under these conditions.
  • Mechanism: The effect is concentration-dependent (>200 g/L) and reversible, indicating a nonspecific, entropy-driven shift favoring compact conformers. Viscosity alone does not explain the changes, as high-viscosity BSA solutions (ηₜₑₗ ≈12) at 330 g/L fail to induce structuring, whereas lower-viscosity glucose (ηₜₑₗ ≈5) at 450 g/L does.
  • Biological implication: This solute-induced structuring mirrors intracellular macromolecular crowding, confirming environmental cues dictate FlgM’s functional conformations [1].

Temperature-Dependent Disorder in Thermophilic Orthologs [2] [10]

Aquifex aeolicus FlgM, a thermophilic ortholog, exhibits cold-induced folding contrary to typical IDP behavior:

  • Secondary structure inversion: At its physiological temperature (85°C), A. aeolicus FlgM shows minimal ordered structure, but gains significant helicity when cooled to 20°C.
  • Comparative disorder: This contrasts with mesophiles like S. typhimurium FlgM, which remains largely disordered across temperatures. The thermophile’s disorder is thus optimized for thermostability, preventing aggregation at high temperatures [2] [10].

Table 2: Thermal Stability of FlgM Orthologs

OrganismOptimal Growth Temp (°C)Structure at Low Temp (20°C)Structure at High Temp (85°C)
A. aeolicus85–95Highly structuredDisordered
S. typhimurium37DisorderedDisordered
B. subtilis30–40Premolten globulePartially denatured

Secondary Structure Variations Across Bacterial Species

FlgM orthologs adopt divergent secondary structures despite shared regulatory functions, reflecting evolutionary adaptation.

Transient Helical Motifs in C-Terminal Domains [2] [8]

The C-terminus of FlgM is functionally critical, exhibiting conserved helical propensity:

  • Nascent helicity: In S. typhimurium, residues 70–90 form transient helices in dilute solution, stabilizing upon σ²⁸ binding or crowding. Fluorescence and CD studies confirm this motif is common across Gram-negative orthologs.
  • Functional role: Helical stabilization blocks σ²⁸’s DNA-binding domain, inhibiting flagellar gene transcription. Mutations disrupting this helix impair anti-σ activity without affecting cellular localization [2] [8].

Premolten Globule-Like vs. Coil-Like Conformations [2] [3]

FlgM’s global compaction varies significantly across species:

  • Premolten globule states: Bacillus subtilis, E. coli, and S. typhimurium FlgM exhibit compact premolten globule conformations with residual helicity. Hydrodynamic radii (Rₕ) analyses show B. subtilis FlgM is more compact (Rₕ ≈ 28 Å) than E. coli (Rₕ ≈ 32 Å).
  • Coil-like states: Proteus mirabilis and Pseudomonas aeruginosa FlgM display extended coil-like conformations with minimal intramolecular contacts. P. aeruginosa shows moderate compaction (Rₕ ≈ 30 Å), while P. mirabilis is more expanded (Rₕ ≈ 36 Å), indicating distinct dynamic ensembles despite similar sequences [2] [3].

Comparative Structural Analysis of Orthologs

Gram-Positive vs. Gram-Negative FlgM Structural Divergence [10]

Phylogenetic grouping (I–III) correlates with structural features:

  • Group I (Gram-negative): Includes E. coli, S. typhimurium, and P. mirabilis. These share conserved C-terminal helicity but vary in N-terminal disorder. Electrostatic surface potentials differ, influencing σ²⁸ binding kinetics.
  • Group II/III (Gram-positive/thermophilic): B. subtilis (Group IIA) adopts a compact premolten globule, while A. aeolicus (Group III) exhibits cold-induced folding. Hydrophobic residue depletion in thermophiles minimizes aggregation at high temperatures [10].

Compactness and Intramolecular Contact Variations [2] [3]

Intramolecular interactions dictate FlgM’s compaction and functional efficiency:

  • Strong contacts in compact forms: B. subtilis FlgM shows extensive hydrophobic clusters and salt bridges in its N-terminus, reducing Rₕ by 15% compared to P. mirabilis. Förster resonance energy transfer (FRET) studies using labeled domains confirm this compaction.
  • Weak contacts in extended forms: P. aeruginosa FlgM has sparse, transient contacts, leading to dynamic fluctuations. This reduces σ²⁸ affinity but may facilitate rapid signal transduction in opportunistic pathogens [2] [3].

Table 3: Structural Diversity in FlgM Orthologs

OrganismPhylogenetic GroupConformational StateHydrodynamic Radius (Rₕ)Key Structural Features
S. typhimuriumGroup IAPremolten globule~32 ÅTransient C-terminal helix
E. coliGroup IAPremolten globule~31 ÅSimilar to S. typhimurium
B. subtilisGroup IIACompact premolten globule~28 ÅStrong intramolecular contacts
P. aeruginosaGroup IBExtended coil-like~30 ÅModerate compaction, weak contacts
P. mirabilisGroup IAExtended coil-like~36 ÅMinimal intramolecular interactions
A. aeolicusGroup IIITemperature-dependent foldingVariableCold-induced helical stabilization

These structural variations underscore FlgM’s evolutionary adaptation to ecological niches while maintaining its core regulatory function. The balance between disorder and context-dependent structuring enables precise control of flagellar assembly across diverse bacteria.

Properties

CAS Number

142462-45-1

Product Name

FlgM protein

Molecular Formula

C13H16O5

Synonyms

FlgM protein

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